
Diethyl 4-Azidopyridine-2,6-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 4-Azidopyridine-2,6-dicarboxylate is a chemical compound with the molecular formula C11H12N4O4. It is a derivative of pyridine, a basic heterocyclic organic compound. The azido group attached to the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 4-Azidopyridine-2,6-dicarboxylate typically involves the following steps:
Starting Material: The synthesis begins with dimethyl 4-chloropyridine-2,6-dicarboxylate.
Azidation: The chlorinated compound undergoes a nucleophilic substitution reaction with sodium azide (NaN3) to replace the chlorine atom with an azido group.
Esterification: The resulting azido compound is then esterified using ethanol in the presence of an acid catalyst to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-Azidopyridine-2,6-dicarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in a polar aprotic solvent like dimethylformamide (DMF).
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Scientific Research Applications
Diethyl 4-Azidopyridine-2,6-dicarboxylate has several applications in scientific research:
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Diethyl 4-Azidopyridine-2,6-dicarboxylate primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions to form stable triazole rings, which are valuable in various chemical and biological applications. The compound can also be reduced to form amines, which can further react to form a variety of functionalized products .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 4-Azidopyridine-2,6-dicarboxylate: Similar structure but with methyl ester groups instead of ethyl.
Diethyl 2,6-Dimethyl-4-azidopyridine-3,5-dicarboxylate: Another azido-pyridine derivative with different substitution patterns.
Uniqueness
Diethyl 4-Azidopyridine-2,6-dicarboxylate is unique due to its specific substitution pattern and the presence of the azido group, which imparts high reactivity and versatility in chemical synthesis. Its ability to undergo cycloaddition and reduction reactions makes it a valuable intermediate in the synthesis of complex molecules.
Properties
Molecular Formula |
C11H12N4O4 |
|---|---|
Molecular Weight |
264.24 g/mol |
IUPAC Name |
diethyl 4-azidopyridine-2,6-dicarboxylate |
InChI |
InChI=1S/C11H12N4O4/c1-3-18-10(16)8-5-7(14-15-12)6-9(13-8)11(17)19-4-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
XPUHRUSSYWFCFE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=N1)C(=O)OCC)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(bromomethyl)-8,8-difluorodispiro[2.0.3^{4}.1^{3}]octane, Mixture of diastereomers](/img/structure/B13498379.png)
![1-(Aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-amine](/img/structure/B13498394.png)

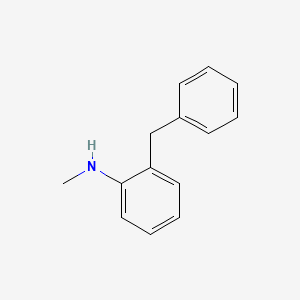
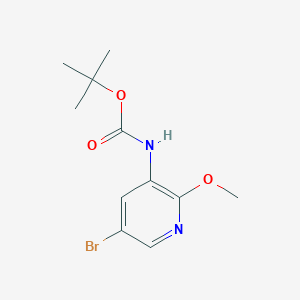
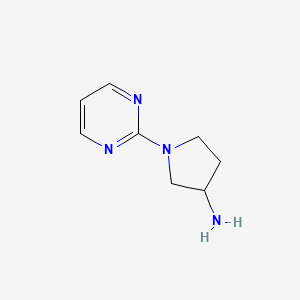
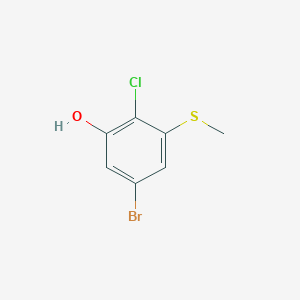
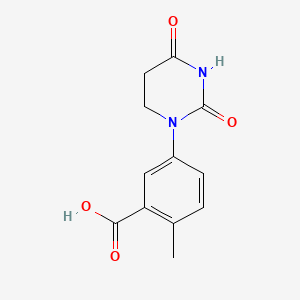

![rac-(1R,4S,5S)-4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13498433.png)



![[4-(Fluoromethyl)oxan-4-yl]methanethiol](/img/structure/B13498452.png)
